molecular formula C19H15F2NOS B15063170 4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline

4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline

Cat. No.: B15063170
M. Wt: 343.4 g/mol
InChI Key: UKJQGGXJBKOQQN-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions.

    Attachment of Difluorobenzylthio Group: This step may involve the reaction of quinoline with 2,3-difluorobenzyl bromide in the presence of a base to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group.

    Reduction: Reduction reactions could target the quinoline ring or the difluorobenzylthio group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives.

Scientific Research Applications

4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: May exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the allyloxy and difluorobenzylthio groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-((2,3-Difluorobenzyl)thio)quinoline: Similar structure but lacks the allyloxy group.

    Allyloxyquinoline: Similar structure but lacks the difluorobenzylthio group.

Uniqueness

4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline is unique due to the combination of the allyloxy and difluorobenzylthio groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C19H15F2NOS

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methylsulfanyl]-4-prop-2-enoxyquinoline

InChI

InChI=1S/C19H15F2NOS/c1-2-10-23-17-11-18(22-16-9-4-3-7-14(16)17)24-12-13-6-5-8-15(20)19(13)21/h2-9,11H,1,10,12H2

InChI Key

UKJQGGXJBKOQQN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=NC2=CC=CC=C21)SCC3=C(C(=CC=C3)F)F

Origin of Product

United States

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